Diatrizoat-Meglumin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Diatrizoat-Meglumin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Bildgebung: Wird als Kontrastmittel in Röntgenbildgebungstechniken verwendet, um die Sichtbarkeit innerer Strukturen zu verbessern

Biologische Studien: Eingesetzt in Studien, die die Visualisierung von biologischen Geweben und Organen beinhalten

Pharmazeutische Forschung: Wird bei der Entwicklung und Prüfung neuer Bildgebungsmittel und diagnostischer Werkzeuge verwendet

Industrielle Anwendungen: Eingesetzt in zerstörungsfreien Prüfungen und Qualitätskontrollprozessen in verschiedenen Industrien

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Röntgendichte des Zielgewebes erhöht. Die hohe Ordnungszahl der Jodatome in der Verbindung ermöglicht es ihr, Röntgenstrahlen effektiv zu streuen oder zu absorbieren, wodurch ein Kontrast zwischen dem Zielgewebe und den umliegenden Strukturen entsteht. Dieser Kontrast verbessert die Sichtbarkeit des Zielgewebes in Röntgenbildern . Die Verbindung lokalisiert sich in bestimmten Bereichen des Körpers, abhängig von der Verabreichungsart, und liefert detaillierte Bilder der inneren Strukturen .

Ähnliche Verbindungen:

Iothalamat: Ein weiteres jodiertes Kontrastmittel, das in der medizinischen Bildgebung verwendet wird.

Iohexol: Ein nicht-ionisches, jodiertes Kontrastmittel mit niedrigerer Osmolalität.

Iopamidol: Ein nicht-ionisches, jodiertes Kontrastmittel, das in verschiedenen Bildgebungstechniken verwendet wird

Vergleich:

This compound vs. Iothalamat: Beide sind ionische Kontrastmittel, aber this compound hat einen höheren Jodgehalt, der in der Bildgebung einen besseren Kontrast bietet

This compound vs. Iohexol: this compound hat im Vergleich zu Iohexol eine höhere Osmolalität, was zu ausgeprägteren Nebenwirkungen führen kann

This compound vs. Iopamidol: Iopamidol ist ein nicht-ionisches Kontrastmittel mit niedrigerer Osmolalität, wodurch es für Patienten mit eingeschränkter Nierenfunktion sicherer ist

This compound ist nach wie vor ein weit verbreitetes Kontrastmittel, da es die Sichtbarkeit innerer Strukturen in der Röntgenbildgebung effektiv verbessert. Seine einzigartigen Eigenschaften und Anwendungen machen es zu einem wertvollen Werkzeug in der medizinischen Diagnostik und Forschung.

Wirkmechanismus

Target of Action

Diatrizoate meglumine is a water-soluble, iodinated, radiopaque x-ray contrast medium . The primary targets of this compound are the body tissues that need to be visualized during radiographic procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .

Mode of Action

Diatrizoate meglumine works by blocking x-rays. As an iodine-containing X-ray contrast agent, it is particularly electron-dense and effectively scatters or stops X-rays . When given, it localizes or builds up in certain areas of the body, allowing the x-rays to create a “picture” of the area . The areas of the body in which the radiopaque agent localizes will appear white on the x-ray film . This creates the needed distinction, or contrast, between one organ and other tissues .

Pharmacokinetics

Following intravenous injection, the radiopaque diagnostic agents are immediately diluted in the circulating plasma . Equilibrium is reached with the extracellular compartment at about 10 minutes . The pharmacokinetics of the intravenously administered radiopaque contrast media are usually best described by a two-compartment model with a rapid alpha phase for drug distribution and a slow beta phase for drug elimination . In patients with normal renal function, the alpha and beta half-lives were respectively 30 minutes and 120 minutes for diatrizoate .

Result of Action

The primary result of diatrizoate meglumine’s action is the creation of contrast in radiographic images, which helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of diatrizoate meglumine can be influenced by various environmental factors. For instance, because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, thus causing dehydration in people with already small plasma volume such as infants .

Biochemische Analyse

Biochemical Properties

Diatrizoate Meglumine is a small molecule that contains iodine, which blocks x-rays This property allows it to be used as a contrast agent in various imaging techniques

Cellular Effects

The cellular effects of Diatrizoate Meglumine are primarily related to its role as a contrast agent. It is known to exert a mild laxative effect due to its high osmolarity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is not well studied.

Molecular Mechanism

The molecular mechanism of action of Diatrizoate Meglumine is primarily related to its iodine content. Iodine atoms in the compound block x-rays, allowing it to serve as a contrast medium in radiographic procedures

Dosage Effects in Animal Models

In a study using a zebrafish model for opioid-induced constipation, Diatrizoate Meglumine was found to be effective in promoting bowel movements

Transport and Distribution

Diatrizoate Meglumine is sparingly absorbed from the intact gastrointestinal tract, which allows for gastrointestinal opacification and delineation after oral or rectal administration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diatrizoate meglumine is synthesized through a series of chemical reactions involving the iodination of benzoic acid derivatives. The process typically involves the following steps:

Iodination: The introduction of iodine atoms into the aromatic ring of benzoic acid derivatives.

Acetylation: The addition of acetyl groups to the amino groups on the aromatic ring.

Formation of Meglumine Salt: The final step involves the reaction of the iodinated and acetylated benzoic acid derivative with meglumine (N-methylglucamine) to form the diatrizoate meglumine salt

Industrial Production Methods: Industrial production of diatrizoate meglumine involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The reaction conditions typically include:

Temperature: Controlled heating to facilitate the iodination and acetylation reactions.

Solvents: Use of appropriate solvents to dissolve reactants and facilitate reactions.

Purification: Multiple purification steps to remove impurities and by-products

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diatrizoat-Meglumin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten, was zur Entfernung von Jodatomen führt.

Substitution: Substitutionsreaktionen können stattfinden, wobei Jodatome durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile

Hauptprodukte:

Oxidationsprodukte: Jodierte Benzoesäurederivate.

Reduktionsprodukte: Dejodierte Benzoesäurederivate.

Substitutionsprodukte: Benzoesäurederivate mit substituierten funktionellen Gruppen

Vergleich Mit ähnlichen Verbindungen

Iothalamate: Another iodinated contrast agent used in medical imaging.

Iohexol: A non-ionic iodinated contrast agent with lower osmolality.

Iopamidol: A non-ionic iodinated contrast agent used in various imaging techniques

Comparison:

Diatrizoate Meglumine vs. Iothalamate: Both are ionic contrast agents, but diatrizoate meglumine has a higher iodine content, providing better contrast in imaging

Diatrizoate Meglumine vs. Iohexol: Diatrizoate meglumine has higher osmolality compared to iohexol, which can lead to more pronounced side effects

Diatrizoate Meglumine vs. Iopamidol: Iopamidol is a non-ionic contrast agent with lower osmolality, making it safer for patients with compromised renal function

Diatrizoate meglumine remains a widely used contrast agent due to its effectiveness in enhancing the visibility of internal structures in X-ray imaging. Its unique properties and applications make it a valuable tool in medical diagnostics and research.

Biologische Aktivität

Meglumine diatrizoate, commonly known as diatrizoate meglumine, is an ionic contrast agent widely used in medical imaging, particularly in radiological procedures such as gastrointestinal studies, angiography, and urography. This compound has garnered attention not only for its imaging capabilities but also for its biological effects on various physiological parameters. This article delves into the biological activity of meglumine diatrizoate, focusing on its efficacy in clinical applications, its impact on hematological parameters, and case studies that illustrate its therapeutic potential.

Meglumine diatrizoate functions primarily as a contrast medium due to its high osmolarity, which enhances the visibility of internal structures during imaging. It works by increasing the attenuation of X-rays in the body, allowing for clearer images of organs and tissues. The mechanism involves the interaction of the contrast agent with water molecules in the body, leading to changes in local tissue density that are detectable by radiographic techniques.

1. Intestinal Obstruction and Constipation

A retrospective audit conducted at Mater Health Services revealed that meglumine diatrizoate was administered to 71 patients with advanced neoplasms experiencing intestinal obstruction or constipation. The results indicated that 90% of patients showed resolution of symptoms post-administration. The median dose was 50 mL, and imaging conducted 4-24 hours later showed the compound present in 75% of cases reviewed . This suggests that meglumine diatrizoate may be effective in managing gastrointestinal symptoms associated with malignancies.

2. Esophageal Fistula Screening

A multicenter trial investigated the sensitivity and specificity of oral meglumine diatrizoate in esophagograms for detecting esophageal fistulas during radiotherapy for esophageal cancer. The study involved 105 patients and aimed to establish early detection methods for this serious complication. Preliminary findings indicated that the use of this contrast agent could facilitate timely diagnosis and intervention .

Hematological Effects

Research has shown that intravenous administration of sodium meglumine diatrizoate can significantly alter hematological parameters. A study involving 50 subjects undergoing urography found notable reductions in hemoglobin concentration and neutrophil counts one hour post-injection . These findings highlight potential risks associated with using this contrast agent, particularly in populations susceptible to hematological disorders.

Case Study 1: Terminal-stage Ovarian Cancer

In a report detailing three cases of terminal-stage ovarian cancer, patients received treatment with diatrizoate meglumine to alleviate gastrointestinal symptoms caused by malignant bowel obstruction. The treatment was noted to provide symptomatic relief, underscoring its utility beyond mere imaging applications .

Case Study 2: Cardiac Function Assessment

A study comparing high osmolar (diatrizoate) and low osmolar contrast agents during ventriculography revealed significant differences in hemodynamic responses. Patients receiving diatrizoate exhibited greater decreases in systemic pressures and increased left ventricular end-diastolic pressure compared to those receiving low osmolar agents . This raises considerations regarding the choice of contrast media based on patient-specific cardiovascular profiles.

Summary of Findings

| Parameter | Before Administration | After Administration | Statistical Significance |

|---|---|---|---|

| Hemoglobin Concentration (g/dL) | Mean ± SD: 13.5 ± 1.2 | Mean ± SD: 12.0 ± 1.0 | p < 0.05 |

| Neutrophil Count (cells/mm³) | Mean ± SD: 6,500 ± 1,000 | Mean ± SD: 5,500 ± 800 | p < 0.05 |

| Lymphocyte Count (cells/mm³) | Mean ± SD: 3,000 ± 500 | Mean ± SD: 3,500 ± 600 | p < 0.05 |

Eigenschaften

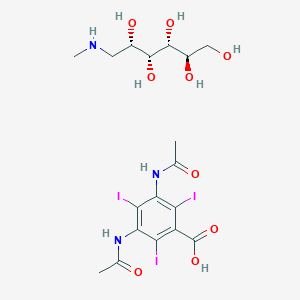

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKKOBKEXMRYFQ-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897171 | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

809.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-49-7 | |

| Record name | Meglumine diatrizoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diatrizoate meglumine [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meglumine diatrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.